5-Fluoro-3-methyl-2-methoxy-nitrobenzene
Description
5-Fluoro-3-methyl-2-methoxy-nitrobenzene is a polysubstituted aromatic compound featuring a benzene ring with four distinct functional groups: nitro (-NO₂), methoxy (-OCH₃), methyl (-CH₃), and fluoro (-F). These groups occupy positions 1 (nitro), 2 (methoxy), 3 (methyl), and 5 (fluoro) on the benzene ring, following IUPAC numbering conventions. The compound is likely synthesized via electrophilic aromatic substitution or reduction pathways, as inferred from analogous nitrobenzene derivatives in the literature .
Properties
IUPAC Name |
5-fluoro-2-methoxy-1-methyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-6(9)4-7(10(11)12)8(5)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGQDMFELWLWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-methoxy-nitrobenzene typically involves a multi-step process:
Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution, often using a fluorinating agent such as fluorine gas or a fluorine-containing compound.
Methylation: The methyl group is added through a Friedel-Crafts alkylation reaction, using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group is introduced by reacting the compound with methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-2-methoxy-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, water solvent, elevated temperature.
Oxidation: Potassium permanganate, acidic or neutral conditions.
Major Products Formed
Reduction: 5-Amino-3-methyl-2-methoxy-nitrobenzene.
Substitution: 5-Hydroxy-3-methyl-2-methoxy-nitrobenzene.
Oxidation: 5-Fluoro-3-carboxy-2-methoxy-nitrobenzene.
Scientific Research Applications
5-Fluoro-3-methyl-2-methoxy-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-methoxy-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy and methyl groups can influence the compound’s binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique substituent arrangement distinguishes it from analogs. Below is a systematic comparison based on substituent positions, functional groups, and reactivity:
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
While specific data (e.g., melting point, solubility) for the target compound is unavailable, trends can be inferred:
- Polarity: The nitro and fluoro groups increase polarity compared to non-halogenated analogs (e.g., 2-Methoxy-5-nitroaniline hydrochloride, CAS 67827-72-9) .
Drug-Likeness and Computational Analysis
highlights the use of DFT/B3LYP calculations to predict HOMO-LUMO gaps and drug-likeness. For the target compound:
- HOMO-LUMO Gap : Expected to be narrower than 2-(2-Bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene due to fewer electron-withdrawing groups, enhancing reactivity .
- Bioavailability : Methoxy and methyl groups may improve lipid solubility compared to carboxylated analogs (e.g., 5-Fluoro-2-methyl-3-nitrobenzoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
